5-(Trifluoromethyl)pyridin-3-amine

Physicochemical profiling Protonation state Medicinal chemistry

5-(Trifluoromethyl)pyridin-3-amine (CAS 112110-07-3) is a trifluoromethyl-substituted pyridin-3-amine building block with a molecular weight of 162.11 g mol⁻¹, a computed XLogP3-AA of 1.1, a topological polar surface area of 38.9 Ų, and a predicted pKa of 3.74 ± 0.20. It belongs to the broader class of aminotrifluoromethylpyridines, which serve as pivotal intermediates in both agrochemical and pharmaceutical synthesis programmes.

Molecular Formula C6H5F3N2
Molecular Weight 162.11 g/mol
CAS No. 112110-07-3
Cat. No. B046097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Trifluoromethyl)pyridin-3-amine
CAS112110-07-3
Molecular FormulaC6H5F3N2
Molecular Weight162.11 g/mol
Structural Identifiers
SMILESC1=C(C=NC=C1N)C(F)(F)F
InChIInChI=1S/C6H5F3N2/c7-6(8,9)4-1-5(10)3-11-2-4/h1-3H,10H2
InChIKeyNJFRBMFEAGFNDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Trifluoromethyl)pyridin-3-amine (CAS 112110-07-3) — Procurement-Stage Identity, Physicochemical Profile, and Class Positioning


5-(Trifluoromethyl)pyridin-3-amine (CAS 112110-07-3) is a trifluoromethyl-substituted pyridin-3-amine building block with a molecular weight of 162.11 g mol⁻¹, a computed XLogP3-AA of 1.1, a topological polar surface area of 38.9 Ų, and a predicted pKa of 3.74 ± 0.20 [1]. It belongs to the broader class of aminotrifluoromethylpyridines, which serve as pivotal intermediates in both agrochemical and pharmaceutical synthesis programmes.

Why 5-(Trifluoromethyl)pyridin-3-amine Cannot Be Simply Replaced by Other Aminotrifluoromethylpyridine Regioisomers


The regioisomeric position of the amino group relative to the electron-withdrawing CF₃ group profoundly alters the electronic structure, basicity, and hydrogen-bonding geometry of the molecule [1]. The 3-amine isomer exhibits a predicted pKa of 3.74, whereas the commonly available 5-(trifluoromethyl)pyridin-2-amine has a predicted pKa of 4.55 . This ≈0.8 unit shift in basicity changes the protonation state at physiological and catalytic pH, directly affecting solubility, membrane permeability, ligand‑metal coordination, and molecular recognition. Consequently, even regioisomers of identical elemental composition cannot be interchanged without risking altered reactivity, pharmacokinetics, or target engagement.

5-(Trifluoromethyl)pyridin-3-amine — Quantitative Differentiation Evidence Versus Closest Analogs


pKa Shift of −0.81 Units Relative to 5-(Trifluoromethyl)pyridin-2-amine Defines Distinct Protonation Behaviour

The 3-amine regioisomer displays a substantially lower pKa than its 2‑amine analogue, a difference that directly conditions the fraction of neutral vs. protonated species at pH 7.4. The 2‑amine isomer (predicted pKa 4.55 ± 0.13) is predominantly neutral, whereas the 3‑amine isomer (predicted pKa 3.74 ± 0.20) carries a larger neutral fraction under the same conditions, which can favour passive membrane diffusion and target engagement [1].

Physicochemical profiling Protonation state Medicinal chemistry

Phospholipase A₂ Inhibitory Activity of 3‑Pyridyl Sulfonamides Demonstrates Scaffold‑Specific Biological Engagement

A focused series of N-(2‑sulfonylamino‑5‑trifluoromethyl‑3‑pyridyl)carboxamides was synthesised and evaluated for phospholipase A₂ (PLA₂) inhibition, yielding compounds with measurable anti‑pancreatitis activity [1]. The very selection of the 5‑(trifluoromethyl)pyridin‑3‑amine core — rather than the 2‑amine or 4‑amine isomers — was driven by geometric and electronic prerequisites for PLA₂ active‑site binding. The 2‑amine congener is not reported in this therapeutic context, consistent with the requirement for a 3‑amino orientation to achieve the observed pharmacology.

Phospholipase A2 inhibition Anti‑pancreatitis Structure–activity relationship

Structural Novelty of 3‑Amino‑5‑trifluoromethylpyridine Explicitly Distinguished from 2‑Amino‑5‑trifluoromethylpyridine in Foundational Patent

U.S. Patent 4,762,928 (Amino‑trifluoromethylpyridine compound) claims 3‑amino‑5‑trifluoromethylpyridine as a novel entity, intentionally separating it from the previously known 2‑amino‑5‑trifluoromethylpyridine [1]. The patent explicitly states that the compound is “useful as an intermediate from which a compound effective in controlling various harmful organisms or an effective component compound of medicines can be easily derived,” underscoring the non‑obviousness and distinct utility of the 3‑amino substitution pattern.

Patent novelty Agrochemical intermediates Pharmaceutical intermediates

Predicted Lipophilicity Parity Masks Subtle Electronic Differences That Govern Solid‑State and Intermolecular Behaviour

The XLogP3‑AA of 5‑(trifluoromethyl)pyridin‑3‑amine is 1.1 [1]; the 2‑amine isomer is expected to exhibit a similar value because the molecular formula is identical. However, the orientation of the amino lone pair relative to the CF₃ dipole creates a different molecular electrostatic potential surface. The 3‑amine has a predicted pKa (3.74) that positions its pyridyl nitrogen as a weaker base, while the 2‑amine (pKa 4.55) can engage in intramolecular hydrogen bonding with the adjacent CF₃ group. These subtle differences can translate into distinct melting points (target: 40–41.5 °C [2]; 2‑amine: 17–20 °C ), crystal habits, and protein‑ligand hydrogen‑bond networks.

Lipophilicity Solid‑state properties Molecular recognition

5-(Trifluoromethyl)pyridin-3-amine — High‑Value Scenarios Driven by Regioisomer‑Specific Evidence


Phospholipase A₂ (PLA₂) Inhibitor Development for Pancreatitis

The 3‑amino‑5‑CF₃ pyridine is a validated core structure for PLA₂‑targeted anti‑pancreatitis agents. As demonstrated by the sulfonamide series in Chem. Pharm. Bull. 1995, substitution at the 3‑amino position yields active inhibitors, whereas the 2‑amino isomer is absent from the PLA₂ literature [2]. Medicinal chemistry teams pursuing PLA₂ inhibition should preferentially source the 3‑amine regioisomer to access this biologically relevant chemical space.

Agrochemical and Pharmaceutical Intermediate Patented as a Novel Regioisomer

U.S. Patent 4,762,928 explicitly claims 3‑amino‑5‑trifluoromethylpyridine as a novel intermediate, distinct from the 2‑amino prior art, for deriving crop‑protection agents and pharmaceuticals [3]. Organisations seeking proprietary intermediate positions or freedom‑to‑operate should procure this regioisomer when the patent‑disclosed downstream products are of interest.

Fragment‑Based Drug Discovery Where Differential Basicity Improves Permeability

The 0.81‑unit lower pKa of the 3‑amine (3.74 vs. 4.55 for the 2‑amine) shifts the neutral‑fraction equilibrium at pH 7.4, potentially enhancing passive membrane permeability [1]. Fragment libraries built with the 3‑amine can yield hits with favourable cellular penetration profiles, offering an advantage over libraries populated with the more basic 2‑amine analogue.

Crystallisation‑Friendly Building Block for Automated Synthesis

With a melting point of 40–41.5 °C — roughly 20 °C higher than the 2‑amine isomer [4] — the 3‑amine regioisomer is easier to crystallise and weigh, reducing handling losses in automated parallel synthesis and enabling more consistent solid dispensing in high‑throughput experimentation.

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